molecular formula C13H18N4O B2751262 6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172395-61-7

6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2751262
CAS No.: 1172395-61-7
M. Wt: 246.314
InChI Key: BBJHOTWKPMFHRW-UHFFFAOYSA-N
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Description

6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes an allyl group, a tert-butyl group, and a methyl group attached to a pyrazolo[3,4-d]pyridazinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, followed by the introduction of the pyridazine ring through cyclization reactions. The allyl, tert-butyl, and methyl groups are introduced at specific stages of the synthesis to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl, tert-butyl, and methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and mechanisms.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the allyl, tert-butyl, and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Lacks the allyl, tert-butyl, and methyl groups, resulting in different chemical properties and reactivity.

    6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridine-7(6H)-one: Contains a pyridine ring, leading to different electronic and steric effects.

Uniqueness

The uniqueness of 6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one lies in its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyridazinone core. This combination of functional groups and ring systems imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-tert-butyl-4-methyl-6-prop-2-enylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-6-7-16-12(18)11-10(9(2)15-16)8-14-17(11)13(3,4)5/h6,8H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJHOTWKPMFHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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